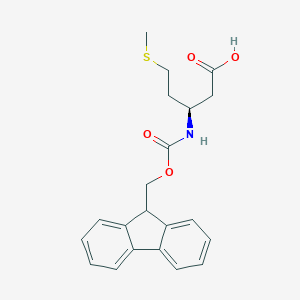

Fmoc-L-beta-homomethionine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOGXWKXWWADY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-L-beta-homomethionine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids have garnered significant attention. Their unique structural feature—an additional carbon atom in the backbone—imparts a profound influence on the resulting peptide's secondary structure and resistance to enzymatic degradation. This guide provides a comprehensive technical overview of Fmoc-L-beta-homomethionine, a key building block in the synthesis of novel β-peptides, detailing its chemical properties, synthesis, characterization, and applications in the development of next-generation therapeutics.

Core Chemical Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-beta-homomethionine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. This protecting group is fundamental to its application in solid-phase peptide synthesis (SPPS), offering stability under various reaction conditions while being readily cleavable under mild basic conditions.[1]

| Property | Value | Source(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-beta-homomethionine | [1] |

| Synonyms | Fmoc-β-HoMet-OH, (S)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid | [1] |

| CAS Number | 266359-48-2 | [1] |

| Molecular Formula | C₂₁H₂₃NO₄S | [1] |

| Molecular Weight | 385.48 g/mol | [1] |

| Appearance | White to off-white powder | [2][3] |

| Storage | Store at 2-8°C in a dry, dark place. | [2][3] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the Arndt-Eistert homologation of its α-amino acid precursor, Fmoc-L-methionine.[4][5] This reaction sequence effectively extends the carbon chain by one methylene group, transforming an α-amino acid into its β-counterpart. The key steps involve the formation of an α-diazoketone followed by a Wolff rearrangement.[4][6]

The Arndt-Eistert Homologation and Wolff Rearrangement Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a generalized protocol based on the Arndt-Eistert homologation of Fmoc-amino acids.[4][7] Specific yields and reaction conditions may vary and should be optimized. The use of diazomethane is hazardous and requires strict safety precautions.[8][9][10][11][12]

Materials:

-

Fmoc-L-methionine

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

-

Silver (I) oxide (Ag₂O) or other suitable catalyst

-

Dioxane and water (for Wolff rearrangement)

-

Ethyl acetate and hexane (for purification)

-

Anhydrous solvents

Procedure:

-

Acid Chloride Formation:

-

Dissolve Fmoc-L-methionine in an anhydrous solvent (e.g., dichloromethane).

-

Slowly add thionyl chloride or oxalyl chloride at 0°C and stir until the reaction is complete (monitored by IR spectroscopy).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude Fmoc-L-methionyl chloride.

-

-

α-Diazoketone Synthesis:

-

Dissolve the crude acid chloride in an anhydrous solvent.

-

Slowly add an ethereal solution of diazomethane at 0°C until the yellow color of diazomethane persists.

-

Stir the reaction mixture for a few hours at room temperature.

-

Carefully quench any excess diazomethane with a few drops of acetic acid.

-

Remove the solvent under reduced pressure to yield the crude α-diazoketone.

-

-

Wolff Rearrangement and Hydrolysis:

-

Dissolve the crude α-diazoketone in a mixture of dioxane and water.

-

Add a catalytic amount of silver (I) oxide.

-

Heat the mixture or expose it to a suitable light source to induce the Wolff rearrangement. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, filter off the catalyst and remove the dioxane under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a solvent system such as ethyl acetate/hexane or by column chromatography on silica gel.

-

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound before its use in peptide synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of this compound. The expected [M+H]⁺ ion would be observed at m/z 386.48. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis, with characteristic losses of the Fmoc group and fragments corresponding to the beta-homomethionine backbone.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acids.

Illustrative HPLC Protocol for Purity Analysis:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.[13]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (characteristic absorbance of the Fmoc group)[13]

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to create peptides containing β-amino acids, often referred to as β-peptides.[14][15]

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for incorporating this compound into a peptide chain via SPPS.

The incorporation of β-amino acids like L-beta-homomethionine can lead to peptides with:

-

Enhanced Proteolytic Stability: The altered backbone structure makes β-peptides resistant to degradation by proteases, a major hurdle for the therapeutic use of α-peptides.[16]

-

Novel Secondary Structures: β-peptides can adopt unique and stable helical and sheet-like conformations that are not accessible to their α-peptide counterparts.[16][17] This allows for the design of peptidomimetics with precise three-dimensional arrangements of side chains for optimal target binding.

-

Diverse Biological Activities: β-peptides have shown promise in a wide range of therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions.[15][16][18]

Solubility Considerations

The solubility of Fmoc-amino acids is a critical factor in the efficiency of coupling reactions during SPPS.[19][20][21][22][23] While specific quantitative solubility data for this compound is not widely published, general trends for Fmoc-amino acids apply. It is expected to be soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[19][21][23] For sparingly soluble Fmoc-amino acids, the use of solvent mixtures (e.g., DMF/DCM) or co-solvents like DMSO can be beneficial.[19]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.

The synthesis of this compound involves the use of diazomethane , which is a highly toxic and explosive substance.[8][9][10][11][12] All work with diazomethane must be conducted in a certified fume hood with appropriate shielding and by personnel experienced in its handling.[9]

Conclusion

This compound is a valuable building block for the synthesis of β-peptides with enhanced stability and novel structural properties. Its synthesis via the Arndt-Eistert homologation, while requiring careful handling of hazardous reagents, provides access to a class of peptidomimetics with significant therapeutic potential. As research in peptide-based drug discovery continues to advance, the strategic incorporation of β-amino acids like L-beta-homomethionine will undoubtedly play a crucial role in the development of more effective and durable peptide therapeutics.

References

- Environmental Health & Safety, The University of New Mexico. Diazomethane Standard Operating Procedure Template.

- Division of Research Safety, University of Illinois. Diazomethane.

- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- New Jersey Department of Health. Hazard Summary: Diazomethane.

- University of Georgia, Office of Research Safety. Diazomethane Safety Data Sheet.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.

- Gellman, S. H. (2001). Design and synthesis of beta-peptides with biological activity. Accounts of chemical research, 34(11), 875-883.

- Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 57(7), 2639-2664.

- Martinek, T. A., & Fülöp, F. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 335-344.

- AAPPTec. Solvents for Solid Phase Peptide Synthesis.

- ResearchGate. Solubility of Fmoc protected amino acids used in Project C.

- ResearchGate. beta-Peptides: from structure to function.

- Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023).

- Vlieghe, P., et al. (2010). Synthetic peptides and peptidomimetics in drug discovery. Drug discovery today, 15(1-2), 40-56.

- Al-Ghamdi, K., et al. (2018). Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Journal of the Iranian Chemical Society, 15(1), 163-170.

- Wikipedia. Arndt–Eistert reaction.

- Wiley-VCH. (2008). Supporting Information.

- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

- Organic Chemistry Portal. Arndt-Eistert Synthesis.

- Molnár-Perl, I. (2003). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study.

- Chemistry LibreTexts. Arndt-Eistert reaction. (2023).

- Chem-Station. Arndt-Eistert Synthesis. (2014).

- Li, P., & Roller, P. P. (2002). Peptide drug: design and clinical applications. Current topics in medicinal chemistry, 2(3), 325-341.

- Scribd. Arndt Eistert Homologation Reaction.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161).

- Gupta, A., et al. (2015). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 176-181.

- Wikipedia. Fragmentation (mass spectrometry).

- Sikora, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12497.

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. research.uga.edu [research.uga.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. peptide.com [peptide.com]

- 22. researchgate.net [researchgate.net]

- 23. biotage.com [biotage.com]

Fmoc-L-beta-homomethionine CAS number and structure

An In-Depth Technical Guide to Fmoc-L-beta-homomethionine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(methylthio)pentanoic acid, commonly known as this compound. As a non-canonical amino acid, this building block is of significant interest in peptidomimetic and drug discovery research. Its unique β-amino acid structure, featuring an additional methylene group in the backbone compared to its α-amino acid counterpart, imparts critical properties to synthetic peptides, most notably enhanced resistance to enzymatic degradation. We will delve into its chemical structure, physicochemical properties, synthesis strategies, and core applications, with a particular focus on its utility in Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical resource, offering field-proven insights and detailed protocols for its effective implementation in a research setting.

Introduction: The Significance of β-Amino Acids in Peptide Science

In the landscape of peptide-based therapeutics, a primary challenge is the inherent susceptibility of natural peptides to rapid degradation by proteases in vivo. This metabolic instability severely limits their bioavailability and therapeutic efficacy. The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry to overcome this hurdle.

β-amino acids are structural isomers of the canonical α-amino acids, distinguished by the attachment of the amino group to the beta-carbon (Cβ) relative to the carboxyl group.[1] This seemingly subtle shift has profound implications for the resulting peptide's conformation and stability. Peptides constructed from β-amino acids, known as β-peptides, can adopt stable secondary structures (helices, sheets, turns) but are not recognized as substrates by most endogenous proteases.[]

This compound is a derivative of the proteinogenic amino acid methionine. The "homo" designation indicates the insertion of an extra methylene group into the carbon backbone, extending the side chain.[1] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for its application in the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for iterative and controlled peptide chain elongation under mild basic conditions.[3] The incorporation of this compound enables the design of novel peptidomimetics with tailored structural features and enhanced pharmacokinetic profiles.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are summarized below. These properties are critical for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 266359-48-2 | [4][5][6] |

| Molecular Formula | C₂₁H₂₃NO₄S | [5][7] |

| Molecular Weight | 385.48 g/mol | [7][8] |

| Appearance | White to off-white powder / Lyophilized powder | [5][8] |

| Purity | Typically ≥95% (HPLC) | [5] |

| Storage Conditions | Long-term at -20°C; Short-term at 4°C | [5] |

Chemical Structure

The structure of this compound consists of a central pentanoic acid backbone with a methylthioethyl side chain characteristic of methionine. The amine is located at the C-3 (beta) position and is protected by the bulky Fmoc group.

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of Fmoc-protected β-homoamino acids is a non-trivial process that requires stereochemical control. A well-established and efficient method is the Arndt-Eistert homologation , which involves a key Wolff rearrangement step.[9] This strategy allows for the one-carbon extension of an N-protected α-amino acid to its corresponding β-amino acid.

The general workflow is as follows:

-

Activation: The starting material, Fmoc-L-methionine, is first activated at its carboxyl group, typically by forming a mixed anhydride.

-

Diazoketone Formation: The activated α-amino acid is then reacted with diazomethane to form the corresponding α-diazoketone. This reaction must be handled with extreme care due to the toxic and explosive nature of diazomethane.

-

Wolff Rearrangement: The α-diazoketone is subjected to rearrangement in the presence of a metal catalyst (e.g., silver benzoate, Ag⁺) and a nucleophile (e.g., water). This step is often promoted by sonication (ultrasound) to ensure a clean and high-yield reaction.[9] The rearrangement proceeds with retention of stereochemistry at the α-carbon (which becomes the β-carbon in the product), yielding the desired this compound.

The mild conditions of this protocol are a significant advantage, as they are compatible with the base-labile Fmoc protecting group, thus preventing premature deprotection.[9]

Applications in Peptide Science and Drug Development

The primary utility of this compound lies in its role as a specialized building block for modifying peptides. Its incorporation can be leveraged to achieve several strategic goals:

-

Enhanced Proteolytic Stability: This is the most critical advantage. The altered backbone geometry of a β-amino acid residue sterically hinders the approach of proteases, preventing recognition and cleavage of adjacent peptide bonds. This can dramatically increase the in-vivo half-life of a peptide therapeutic.[1]

-

Conformational Control: The additional backbone flexibility and different hydrogen bonding patterns of β-amino acids allow for the creation of unique and stable secondary structures, known as foldamers.[] These defined conformations can be engineered to mimic the bioactive surfaces of natural peptides or proteins, enabling the design of potent receptor agonists or antagonists.

-

Library Development: The ribosomal synthesis of peptides containing β-homo-amino acids has been demonstrated, opening the door to their inclusion in large combinatorial libraries for high-throughput screening and the discovery of novel bioactive macrocycles.[10][11]

Experimental Protocol: Coupling of this compound in Fmoc-SPPS

This protocol outlines the standard manual procedure for coupling this compound onto a resin-bound peptide chain during Solid-Phase Peptide Synthesis.

Prerequisites:

-

Peptide synthesis vessel containing resin with the N-terminal Fmoc group removed (a free amine is present).

-

Reagents: this compound, HBTU (or a similar coupling agent like HATU/HCTU), DIPEA (or an equivalent non-nucleophilic base), DMF (peptide synthesis grade).

Step-by-Step Methodology:

-

Resin Preparation: a. Wash the resin (with the free N-terminal amine) three times with DMF to remove residual deprotection solution (e.g., piperidine).

-

Activation of this compound: a. In a separate vial, dissolve 3 equivalents (eq.) of this compound and 2.95 eq. of HBTU in a minimal volume of DMF. b. Add 6 eq. of DIPEA to the activation mixture. c. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color (e.g., to yellow). Causality Insight: Pre-activation converts the amino acid's carboxylic acid into a more reactive ester, primed for rapid amide bond formation with the resin's free amine. HBTU is a highly efficient coupling reagent that minimizes side reactions and racemization.

-

Coupling Reaction: a. Add the activated amino acid solution to the peptide synthesis vessel containing the resin. b. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Experimental Choice: Coupling reactions involving unnatural or sterically hindered amino acids like β-amino acids may be slower than standard α-amino acids. A longer coupling time ensures the reaction proceeds to completion.

-

Monitoring the Coupling: a. Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. b. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (beads turn dark blue/purple) signifies incomplete coupling. Self-Validation: The ninhydrin test is a critical in-process control that validates the success of the coupling step before proceeding to the next cycle, ensuring the integrity of the final peptide sequence.

-

Washing: a. If the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.

-

Recoupling (if necessary): a. If the ninhydrin test is positive, drain the vessel, wash with DMF, and repeat the coupling procedure (steps 2-5) with a freshly prepared activation solution.

Workflow Visualization

Caption: Standard cycle for incorporating an amino acid in Fmoc-SPPS.

Conclusion

This compound is a valuable and specialized reagent for the synthesis of advanced peptidomimetics. Its ability to confer proteolytic resistance while allowing for novel conformational designs makes it a powerful tool in the development of next-generation peptide therapeutics. Understanding its synthesis, properties, and the nuances of its application in SPPS is essential for researchers aiming to innovate in the fields of medicinal chemistry and drug discovery. The protocols and insights provided herein offer a solid foundation for the successful implementation of this and other β-amino acid building blocks in research and development pipelines.

References

- Cusabio. This compound.

- Aapptec Peptides. Fmoc-beta-HMet-OH [266359-48-2].

- Rogers, J. M., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed.

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(6), 837-841.

- Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids.

- Rogers, J. M., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(6), 1043–1052.

- Novabiochem® Letters. (2011). 3/11.

- Gante, J., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(10), 3874-3879.

- Jackson, R. F. W., et al. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3695-3704.

- Aapptec Peptides. Fmoc-L-amino acids.

Sources

- 1. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. alfachemic.com [alfachemic.com]

- 5. cusabio.com [cusabio.com]

- 6. parchem.com [parchem.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 10. Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

(R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid characteristics

An In-Depth Technical Guide to (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid: A Core Building Block for Advanced Peptide Synthesis

Introduction: The Strategic Value of Non-canonical Amino Acids

In the landscape of modern drug discovery and materials science, peptides stand out for their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited conformational diversity. The strategic incorporation of non-canonical amino acids is a field-proven approach to overcome these limitations. This guide focuses on (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid , a unique β-amino acid that offers researchers the ability to introduce both backbone rigidity and a functional methionine-like side chain.

As a β-amino acid, it alters the peptide backbone, making it resistant to enzymatic degradation by proteases and allowing for the formation of unique secondary structures like helices and turns not accessible to standard α-peptides. The methylthioether side chain, analogous to methionine, provides a locus for potential post-translational modifications or specific interactions, though it also requires special considerations regarding oxidation.[1][2] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group makes this building block perfectly suited for the widely adopted Fmoc solid-phase peptide synthesis (SPPS) methodology, prized for its mild reaction conditions and compatibility with sensitive functionalities.[3][4]

This document serves as a technical resource for researchers, providing core characteristics, field-proven protocols, and the scientific rationale behind its effective application in advanced peptide synthesis.

Physicochemical Characteristics

Understanding the fundamental properties of a synthetic building block is critical for its successful application. While specific batch-to-batch variations will occur, the core characteristics of (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid are summarized below.

Data Presentation: Core Properties

| Property | Value | Source / Method |

| Chemical Name | (R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylthio)pentanoic acid | IUPAC |

| Molecular Formula | C₂₁H₂₃NO₄S | Calculated |

| Molecular Weight | 385.48 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | Inferred[5] |

| Purity (Typical) | ≥95% (HPLC) | Inferred |

| Storage Conditions | Store at 2-8°C, desiccated, protected from light | Inferred[5] |

| Precursor CAS Number | 75946-25-7 ((R)-3-Amino-5-(methylthio)pentanoic acid) | [6] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This amino acid is designed expressly for Fmoc-SPPS.[5] The Fmoc group provides temporary protection of the α-amine, which can be selectively removed with a mild base, leaving the acid-labile side-chain protecting groups of other residues and the resin linkage intact.[4] The carboxylic acid is activated in situ to form a peptide bond with the free amine of the resin-bound peptide chain.

Special Consideration: The Methylthioether Side Chain

The thioether in the side chain is analogous to that in methionine. While it does not require a protecting group for standard Fmoc-SPPS, it is susceptible to oxidation to the corresponding sulfoxide (+16 Da mass shift).[1][7] This oxidation can occur during synthesis but is most prevalent during the final acidolytic cleavage from the resin.[2]

Causality & Mitigation: Oxidation is often caused by reactive carbocations generated from side-chain protecting groups (like Boc or Trt) during trifluoroacetic acid (TFA) cleavage. To prevent this, a scavenger cocktail with reducing potential must be used. Adding dimethylsulfide (DMS) or using scavenger mixtures containing triisopropylsilane (TIS) and ethanedithiol (EDT) is highly effective at quenching these reactive species and preserving the thioether.[1][2]

Key Experimental Protocols

The following protocols represent a self-validating system for the incorporation of (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid into a peptide sequence. The logic is based on a standard cycle of deprotection, activation, and coupling.

Protocol 1: Fmoc Group Deprotection

The removal of the Fmoc group is a critical step that must be complete to ensure a high yield of the target peptide. The mechanism proceeds via a base-catalyzed β-elimination.[3]

Mechanism: A secondary amine base, typically piperidine, abstracts the acidic proton on the 9-position of the fluorene ring. This induces a β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is trapped by piperidine to form a stable adduct, preventing it from reacting with the newly liberated peptide amine.[4]

Caption: Workflow for HATU-mediated peptide coupling.

Step-by-Step Methodology:

-

Prepare Activation Solution: In a separate vessel, dissolve (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in DMF.

-

Pre-activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid) to the solution. Allow the mixture to pre-activate for 1-2 minutes. This step is crucial as it allows for the formation of the highly reactive OAt-ester intermediate prior to its introduction to the resin, maximizing coupling efficiency. [3]3. Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptidyl-resin from Protocol 1. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3 times) followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Summary and Outlook

(R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid is a powerful tool for peptide chemists aiming to enhance the therapeutic potential of their molecules. Its β-amino acid structure provides inherent resistance to proteolysis, while the methionine-like side chain offers a site for biological interaction or further chemical modification. By following the robust, field-proven SPPS protocols detailed in this guide—paying particular attention to the mitigation of side chain oxidation—researchers can reliably incorporate this building block to create novel peptides with superior stability and tailored functionality. The continued exploration of such non-canonical amino acids is a key driver of innovation in peptide-based therapeutics and advanced biomaterials.

References

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Goldschmidt Gőz, G., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(9), 1345-1357.

- Crysdot LLC. (n.d.). (R)-3-Amino-5-(methylthio)pentanoic acid.

- GIHI Chemicals Co., Limited. (n.d.). Fmoc-(R)-3-Amino-5-phenyl-pentanoic acid.

- ChemUniverse. (n.d.). FMOC-(R)-3-AMINO-5-PHENYLPENTANOIC ACID [P83527].

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. (General reference for SPPS, URL not available for direct link but widely accessible via academic search engines).

- Biotage. (2023). How to handle peptides that contain methionine.

- El-Faham, A., et al. (2021). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Pharmaceuticals, 14(5), 465.

- Royal Society of Chemistry. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis.

- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.

Sources

- 1. biotage.com [biotage.com]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-3-Amino-5-(methylthio)pentanoic acid | 75946-25-7 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-L-beta-homomethionine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of β-Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug development, the pursuit of enhanced therapeutic properties is relentless. While the 20 proteinogenic α-amino acids provide the fundamental blueprint for countless biological molecules, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids, and specifically their "homo" analogs, represent a class of building blocks with profound implications for medicinal chemistry.

β-amino acids feature an additional carbon atom in their backbone compared to their α-counterparts, shifting the amino group to the β-position.[] This seemingly subtle alteration induces significant changes in the resulting peptide's architecture and function. Peptides incorporating β-amino acids, often called β-peptides, exhibit unique secondary structures, such as stable helices and sheets, that are distinct from those of α-peptides.[2] Crucially, this modified backbone renders them highly resistant to degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[3]

The incorporation of β-homo-amino acids, which extend the carbon skeleton by one methylene group, can further enhance these pharmacological properties, leading to peptides with increased biological half-life, improved potency, and greater receptor selectivity.[4][5] This guide provides a comprehensive overview of Fmoc-L-beta-homomethionine, a key reagent for introducing a protected, non-canonical methionine analog into synthetic peptides, empowering researchers to harness the unique advantages of β-peptide chemistry.

Physicochemical Properties of this compound

This compound, systematically named (R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(methylthio)pentanoic acid, is a pivotal building block for solid-phase peptide synthesis (SPPS). The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for the iterative, controlled assembly of the peptide chain.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₃NO₄S | [4][5] |

| Molecular Weight | 385.48 g/mol | [4] |

| CAS Number | 266359-48-2 | [4][5] |

| Appearance | White to off-white powder/lyophilized powder | [5] |

| Purity (HPLC) | Typically ≥95-98% | [4][5] |

| Synonyms | Fmoc-L-β-HomoMet-OH, (R)-3-(Fmoc-amino)-5-(methylthio)pentanoic acid | [4] |

Core Application: Integration into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptide sequences using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This methodology is the cornerstone of modern peptide synthesis, prized for its efficiency and milder reaction conditions compared to older Boc-based methods.[6][7] The process involves the sequential addition of Fmoc-protected amino acids to a growing chain anchored to an insoluble resin support.

The Logic of the Fmoc SPPS Cycle

The synthesis is iterative, following a four-step cycle for each amino acid incorporated. The use of this compound introduces a unique structural element, and its successful incorporation requires careful consideration of coupling conditions due to potential steric hindrance from its bulkier backbone.

Caption: General workflow for incorporating this compound via SPPS.

Detailed Experimental Protocol: Incorporating this compound

This protocol outlines the manual incorporation of a single this compound residue into a peptide chain growing on a solid support (e.g., Rink Amide resin).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP®

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solid-phase synthesis vessel

-

Shaker or bubbler (using Nitrogen)

Step 1: Resin Preparation and Swelling

Causality: The resin beads must be fully swollen to ensure that reactive sites within the polymer matrix are accessible to reagents.[8] Inadequate swelling is a primary cause of failed or low-yield coupling reactions.

-

Place the peptide-resin (e.g., 100 mg, ~0.1 mmol scale) into the synthesis vessel.

-

Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

Step 2: N-terminal Fmoc Group Deprotection

Causality: This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine that is necessary for coupling the next amino acid. Piperidine is a secondary amine that effectively cleaves the Fmoc group via a β-elimination mechanism.[7]

-

Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution (~5 mL) and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine and the cleaved Fmoc-adduct.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection.

Step 3: Activation and Coupling of this compound

Causality: The carboxylic acid of the incoming amino acid must be activated to facilitate the formation of a stable amide (peptide) bond with the N-terminal amine on the resin. β-amino acids can be sterically hindered and exhibit slower coupling kinetics than α-amino acids.[9] Therefore, using a potent coupling reagent like HBTU or HATU is crucial. These reagents form a highly reactive OBt or OAt active ester in situ, which rapidly acylates the amine.[10] DIEA is a non-nucleophilic base used to maintain basic conditions required for the reaction.

-

In a separate vial, prepare the activation solution:

-

Dissolve this compound (3 equivalents relative to resin loading, e.g., 0.3 mmol, 115.6 mg) in DMF (~2 mL).

-

Add HBTU (2.9 equivalents, e.g., 0.29 mmol, 110 mg).

-

Add DIEA (6 equivalents, e.g., 0.6 mmol, 105 µL).

-

-

Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature. Due to the nature of β-amino acids, an extended coupling time of 2-4 hours is recommended to ensure the reaction goes to completion.[11]

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Step 4: Capping (Optional but Recommended)

Causality: If the coupling reaction is incomplete, any unreacted free amines must be "capped" to prevent the formation of deletion sequences in the final peptide product. Acetic anhydride provides a highly reactive acetylating agent that permanently blocks these amines.

-

Prepare a capping solution (e.g., Acetic Anhydride/DIEA/DMF).

-

Add the solution to the resin and agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DMF and DCM.

Caption: Simplified logic of the activation and coupling steps.

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to break the bond linking the peptide to the resin and cleave protecting groups like tBu, Boc, and Trt. Scavengers (e.g., water, triisopropylsilane) are critical to quench the reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like methionine and tryptophan.

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT.

-

Add the cleavage cocktail to the resin (~10 mL per 100 mg of resin) and allow it to react for 2-4 hours at room temperature.

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

-

Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

This compound is more than just another amino acid derivative; it is a tool for innovation in peptide design. By enabling the introduction of a β-amino acid backbone, it allows researchers to engineer peptides with superior resistance to enzymatic degradation and novel conformational properties. Understanding the specific requirements for its incorporation—namely the use of potent coupling reagents and potentially extended reaction times—is key to its successful application. This guide provides the foundational knowledge and a validated protocol to empower scientists in leveraging this powerful building block for the development of next-generation peptide therapeutics and research tools.

References

- Cusabio. This compound.

- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- Wuhan Institute of Biotechnology. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- AAPPTec. Beta Homo Amino Acids for Peptide Synthesis.

- AAPPTec. Beta Amino Acids and Beta Homo Amino Acids.

- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006.

- Wikipedia. Beta-peptide.

- Puskás, L. G., et al. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 2019.

- CEM Corporation. SPPS Reagents Explained: A Complete Guide.

- Seebach, D., & Gellman, S. H. β-Peptidic Peptidomimetics. Tetrahedron, 1997.

- Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis.

- Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.

- AAPPTec. beta-Homo Amino Acids.

- ResearchGate. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.

- AAPPTec. Coupling Reagents.

Sources

- 2. Beta-peptide - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Solubility of Fmoc-L-beta-homomethionine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-L-beta-homomethionine, a non-canonical amino acid derivative crucial for the synthesis of modified peptides in drug discovery and development.[1] As direct quantitative solubility data for this specific compound is not extensively published, this paper establishes a framework for understanding its solubility based on first principles of physical organic chemistry. We present a predictive analysis of its behavior in a range of common laboratory solvents, grounded in the molecule's structural components. Furthermore, this guide delivers a detailed, field-proven experimental protocol for researchers to quantitatively determine solubility in their own laboratories, ensuring reproducible and accurate results. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize Fmoc-L-beta-homomethionine in their synthetic workflows.

Introduction: The Significance of Solubility in Peptide Synthesis

The strategic incorporation of non-canonical amino acids, such as L-beta-homomethionine, into peptide scaffolds is a cornerstone of modern therapeutic design. These modifications can confer enhanced proteolytic stability, refined receptor-binding profiles, and novel secondary structures. This compound, with its N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, is a key building block for the solid-phase peptide synthesis (SPPS) of such analogues.[1][2]

The success of any SPPS protocol is fundamentally dependent on the complete dissolution of all reagents, particularly the incoming Fmoc-amino acid.[] Incomplete solubility leads directly to failed or truncated coupling steps, resulting in difficult-to-purify peptide mixtures, reduced overall yield, and ultimately, compromised research outcomes. Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a critical prerequisite for its successful application.[4]

This guide will deconstruct the molecular features of this compound to predict its solubility and provide a robust methodology for its empirical determination.

Molecular Architecture and Its Impact on Solubility

The solubility of this compound is a composite of the physicochemical properties of its three primary structural components: the Fmoc group, the beta-amino acid backbone, and the homomethionine side chain.

-

The Fmoc Group: The large, aromatic, and nonpolar fluorenylmethoxycarbonyl group is the dominant feature of the molecule.[4] Its hydrophobicity dictates a strong preference for nonpolar organic solvents and significantly reduces solubility in aqueous systems.[] Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

-

The Beta-Amino Acid Backbone: Unlike endogenous alpha-amino acids, the carboxylic acid and amino groups are separated by two carbon atoms. This alters the molecule's polarity and hydrogen bonding capabilities compared to its alpha-counterpart. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) still allows for interactions with polar solvents, but the overall contribution is often overshadowed by the large Fmoc group.

-

The Homomethionine Side Chain (-CH₂-CH₂-S-CH₃): The thioether side chain is longer than that of methionine and contributes to the molecule's nonpolar character. While the sulfur atom can participate in weak polar interactions, the overall effect of the alkyl chain is an increase in hydrophobicity, further favoring solubility in organic media over aqueous solutions.[5]

The interplay of these factors is visually summarized in the diagram below.

Caption: Key Molecular Features Influencing Solubility.

Predicted Solubility in Common Laboratory Solvents

Based on the "like dissolves like" principle and the molecular analysis above, we can predict the qualitative solubility of this compound. The large, nonpolar Fmoc group is the primary driver, suggesting high solubility in polar aprotic solvents commonly used in peptide synthesis.

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Excellent solvent for Fmoc-protected amino acids; effectively solvates both polar and nonpolar moieties.[6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | High | Similar to DMF, widely used in SPPS and known for its high capacity to dissolve protected amino acids.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[8][9] |

| Dichloromethane (DCM) | Nonpolar | 9.1 | Moderate to High | The nonpolar nature of the Fmoc group and side chain should allow for good solubility. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Moderate | Less effective than DMF/NMP for some peptides, but should still be a viable solvent.[9] |

| Tetrahydrofuran (THF) | Nonpolar | 7.6 | Moderate | Its ether structure can solvate the nonpolar regions of the molecule. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 32.7 / 24.5 | Low to Moderate | The protic nature can interact with the backbone, but the large nonpolar group will limit solubility compared to aprotic solvents. |

| Water | Polar Protic | 80.1 | Insoluble | The overwhelming hydrophobicity of the Fmoc group and side chain prevents dissolution in water.[10] |

| Hexanes / Heptane | Nonpolar | 1.9 / 1.9 | Insoluble | While nonpolar, these solvents lack the ability to interact with the polar backbone, leading to poor solvation. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic approach is required. The following protocol outlines a robust gravimetric method for determining the solubility of this compound. This method is a self-validating system as it relies on reaching equilibrium to ensure the measured solubility is the true saturation point.

Materials and Equipment

-

This compound (as a dry, white powder)[1]

-

Analytical balance (readability ±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or rotator capable of maintaining 25 °C

-

Centrifuge

-

Micropipettes

-

2.0 mL microcentrifuge tubes

-

Selection of analytical grade solvents (see Table above)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Step-by-Step Methodology

-

Preparation: Add an excess of this compound powder to a pre-weighed 2.0 mL microcentrifuge tube. An excess is critical to ensure a saturated solution is formed. A starting mass of ~20-30 mg is typically sufficient. Record the exact mass of the added solid.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the tube.

-

Equilibration: Seal the tube tightly. Place the tube in a thermostatic shaker set to 25 °C and agitate vigorously for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. Causality Insight: Short incubation times can lead to an underestimation of solubility as the dissolution process may not be complete.

-

Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. This creates a clear supernatant of the saturated solution.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL) using a micropipette. Protocol Integrity Check: Avoid disturbing the solid pellet at the bottom of the tube to prevent contamination of the sample.

-

Filtration (Optional but Recommended): For maximum accuracy, pass the extracted supernatant through a 0.22 µm syringe filter to remove any microscopic particulates.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, dry vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken to avoid degradation of the compound.

-

Gravimetric Analysis: Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant extracted

The entire workflow is depicted in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion and Best Practices

A comprehensive understanding of the solubility of this compound is essential for its effective use in research and development. While direct published data is limited, a predictive framework based on its molecular structure provides valuable guidance. The compound is predicted to be highly soluble in polar aprotic solvents such as DMF, NMP, and DMSO, and poorly soluble in aqueous and nonpolar alkane solvents.

For mission-critical applications, particularly in automated peptide synthesis, we strongly recommend the empirical determination of solubility using the detailed gravimetric protocol provided. This ensures that stock solutions are prepared at appropriate concentrations, preventing precipitation and ensuring the stoichiometric accuracy required for high-fidelity peptide synthesis.

References

- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Manne, S. R., et al. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Sandal, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- Chen, X., et al. (2025). Solubility and solvent effects of Fmoc-l-methionine in twelve mono-solvents: model correlation, molecular simulation and comparative analysis of different amino protecting groups. Journal of Molecular Liquids.

- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-219.

- GenScript. (n.d.). Peptide Solubility Guidelines.

- Manne, S. R., et al. (2021). Solubility of Fmoc protected amino acids used in Project C. ResearchGate.

- JPT Peptide Technologies. (n.d.). Peptide Solubility Guidelines.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. bachem.com [bachem.com]

- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. genscript.com [genscript.com]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

Purity analysis of Fmoc-L-beta-homomethionine by HPLC

An In-Depth Technical Guide to the Purity Analysis of Fmoc-L-beta-homomethionine by High-Performance Liquid Chromatography

Abstract

The chemical and stereochemical purity of this compound, a critical building block in solid-phase peptide synthesis (SPPS), directly impacts the quality, yield, and biological activity of the final peptide product. This guide provides a comprehensive, in-depth framework for the purity assessment of this compound utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the causality behind methodological choices, present a detailed, self-validating protocol, and offer field-proven insights into potential challenges and troubleshooting. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for ensuring the quality of their peptide synthesis precursors.

Introduction: The Criticality of Purity in Peptide Synthesis

This compound is a non-proteinogenic amino acid derivative valued in peptide chemistry for introducing unique structural motifs and enhancing the stability of synthetic peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to the widely adopted Fmoc/tBu strategy for SPPS. However, the presence of even minute impurities in the this compound starting material can lead to significant downstream consequences, including:

-

Truncated or Deletion Sequences: Resulting from incomplete couplings or chain termination.

-

Insertion of Incorrect Residues: Caused by amino acid-related impurities like dipeptides or β-alanine adducts.

-

Formation of Diastereomeric Peptides: Arising from contamination with the D-enantiomer, which can be challenging to separate from the target peptide.

-

Complex Purification Profiles: Leading to reduced overall yields and increased manufacturing costs.

Therefore, a validated, high-resolution analytical method like HPLC is not merely a quality control checkpoint but an essential tool for ensuring the success and reproducibility of peptide synthesis.

Understanding Potential Impurities in this compound

A robust purity analysis method must be capable of separating the main compound from its potential process-related and degradation impurities. For this compound, these can include:

-

Synthesis-Related Impurities:

-

D-enantiomer: The undesired stereoisomer that can arise during the synthesis of the amino acid backbone.

-

Free L-beta-homomethionine: Resulting from incomplete Fmoc protection.

-

Dipeptides (Fmoc-β-homomethionine-β-homomethionine-OH): Formed during the Fmoc protection step.

-

β-Alanyl Impurities: These can originate from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu), leading to the insertion of a β-alanine residue.

-

Precursors and Reagents: Such as unreacted starting materials from the synthesis of β-homomethionine itself.

-

-

Storage-Related Impurities:

-

Hydrolysis Product (Fmoc-OH): Formed by the reaction of the Fmoc-Cl or other activated Fmoc reagents with water.

-

Oxidation Products: The thioether in the homomethionine side chain is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.

-

The following diagram illustrates the logical flow of identifying and controlling these impurities.

Caption: Origin and impact of potential impurities in this compound.

RP-HPLC Method for Purity Determination

Reverse-phase HPLC is the predominant technique for assessing the chemical purity of Fmoc-amino acids due to its high resolving power and compatibility with these relatively nonpolar molecules.

Principle of Separation

The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The Fmoc group imparts significant hydrophobicity, leading to strong retention on the C18 column. A gradient elution, starting with a high concentration of aqueous solvent and gradually increasing the organic solvent (acetonitrile), is employed. More polar impurities (like free amino acid) elute early, while the main component and more hydrophobic impurities (like dipeptides) elute later.

Detailed Experimental Protocol

Objective: To determine the chemical purity of this compound and separate it from common synthesis-related impurities.

A. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade water.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

This compound sample and reference standard.

B. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, sharpening peak shape by suppressing the ionization of free carboxyl groups and residual silanols on the column packing. It is also volatile, making it suitable if fractions need to be collected for further analysis (e.g., mass spectrometry).

-

C. Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of 1.0 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.

D. HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

-

-

Detection Wavelength: 265 nm.

-

Rationale: The fluorenyl group of the Fmoc moiety has a strong chromophore with a significant absorbance maximum around 265 nm, providing high sensitivity for the parent compound and any Fmoc-containing impurities. A secondary wavelength, such as 220 nm, can also be monitored for impurities lacking the Fmoc group.

-

-

Injection Volume: 10 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

E. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-L-beta-homomethionine

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of synthetic endeavors. Fmoc-L-beta-homomethionine, a critical building block in peptide synthesis, requires meticulous storage and handling to ensure its stability and reactivity. This guide provides an in-depth, scientifically grounded approach to the proper care of this valuable reagent, moving beyond simple instructions to explain the causality behind each recommendation.

Understanding the Chemical Vulnerabilities of this compound

The stability of this compound is intrinsically linked to its molecular structure. The two primary points of vulnerability are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the methionine side chain, which is susceptible to oxidation.

The Fmoc group is designed for facile removal under mild basic conditions, a key feature of modern solid-phase peptide synthesis (SPPS).[1][2][3] This deliberate instability means that exposure to even trace amounts of basic compounds can lead to premature deprotection, rendering the amino acid unusable for controlled peptide synthesis. The deprotection mechanism proceeds via a β-elimination reaction in the presence of a base, typically a secondary amine like piperidine, to yield the free amine, dibenzofulvene (DBF), and carbon dioxide.[4][5]

The methionine residue contains a thioether side chain, which is prone to oxidation to the corresponding sulfoxide and, under harsher conditions, to the sulfone. This oxidation alters the physicochemical properties of the amino acid, including its polarity and potential for biological activity, and can complicate subsequent synthetic steps and purification.

Therefore, the core principles of storing and handling this compound revolve around preventing premature Fmoc cleavage and side-chain oxidation. This is achieved through strict control of temperature, moisture, light, and atmospheric oxygen.

Long-Term Storage: Preserving Integrity for Future Synthesis

For long-term viability, this compound, typically supplied as a lyophilized powder, must be stored under conditions that minimize chemical degradation.[6][7]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Reduces the rate of all chemical degradation pathways. While some suppliers suggest 2-8°C for short-term storage, long-term storage at freezer or ultra-low freezer temperatures is best practice to maximize shelf life.[6][7][8][9] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the methionine side chain by displacing atmospheric oxygen.[8][9] |

| Moisture | Desiccated environment | Fmoc-protected amino acids are moisture-sensitive.[7][8] Moisture can facilitate hydrolysis and may contain dissolved impurities that could be basic, leading to Fmoc deprotection. |

| Light | Dark | Protects the compound from potential photodegradation. Many organic molecules, including the fluorenyl group of Fmoc, can be light-sensitive.[7][9] |

| Container | Tightly sealed, opaque vials | Prevents exposure to ambient moisture, atmosphere, and light. Amber glass vials with tight-fitting caps are ideal.[7][9] |

Protocol for Long-Term Storage Upon Receipt

-

Inspect: Upon receiving the shipment, inspect the container for any signs of damage that might compromise the seal.

-

Equilibrate: Before opening the primary container for the first time, allow it to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold lyophilized powder.[7][10]

-

Inert Gas Blanket: If the compound is to be stored for an extended period, it is advisable to backfill the vial with a dry, inert gas such as argon or nitrogen before resealing.

-

Seal and Label: Tightly reseal the vial. For added protection, wrap the cap with parafilm. Label the vial clearly with the compound name, date received, and storage conditions.

-

Store: Place the sealed vial in the appropriate freezer (-20°C or -80°C) in a designated and clearly marked location.

Daily Handling and Preparation for Synthesis: A Step-by-Step Guide

Proper handling on the day of use is as critical as long-term storage. The goal is to weigh out the desired amount of this compound without compromising the integrity of the bulk material.

Aliquoting Workflow

The following workflow is designed to minimize exposure to atmospheric contaminants.

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. cusabio.com [cusabio.com]

- 7. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 9. jpt.com [jpt.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Biological Significance of Incorporating β-Homomethionine

Introduction

In the landscape of peptide engineering and therapeutic design, the quest for enhanced stability, novel functionality, and improved pharmacokinetic profiles is paramount. While the 20 proteinogenic α-amino acids provide a vast chemical repertoire, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach. Among these, β-amino acids represent a significant class of building blocks that fundamentally alter the peptide backbone. This guide focuses on a specific, yet powerful, member of this class: β-homomethionine .

As a structural analog of the essential amino acid L-methionine, β-homomethionine (3-amino-5-(methylthio)pentanoic acid) introduces an additional carbon atom into the backbone. This seemingly subtle modification has profound implications, bestowing peptides with remarkable resistance to proteolytic degradation and the ability to form unique, stable secondary structures. This technical guide provides an in-depth exploration of the synthesis, incorporation methodologies, and biological significance of β-homomethionine, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind its use in peptidomimetics, detail the experimental protocols for its application, and explore the frontier of its potential biological incorporation through engineered cellular machinery.

Section 1: Foundational Biochemistry of β-Homomethionine

Physicochemical Properties

β-Homomethionine is a synthetic amino acid not found in natural proteins. Its structure mirrors that of methionine but with an expanded backbone, classifying it as a β³-amino acid where the side chain is attached to the β-carbon.

| Property | Value | Source |

| IUPAC Name | 3-amino-5-methylsulfanylpentanoic acid | |

| Molecular Formula | C₆H₁₃NO₂S | |

| Molecular Weight | 163.24 g/mol | |

| Chirality | Exists as L (R) and D (S) enantiomers | |

| Primary Application | Peptide Synthesis, Pharmaceutical Research |

A Tale of Two Origins: Synthetic vs. Natural Methionine

It is critical to distinguish the synthetic origin of β-homomethionine from the natural biosynthesis of L-methionine. L-methionine is produced in plants and microorganisms via a complex metabolic pathway originating from aspartic acid. This pathway is tightly regulated and essential for producing a key substrate for protein synthesis and cellular methylation reactions (S-adenosylmethionine, SAM).[1][2]

The diagram below outlines the canonical L-methionine biosynthesis pathway, highlighting the enzymatic steps that are bypassed in the chemical synthesis of its β-analog.

Caption: The de novo biosynthesis pathway of L-methionine in plants and microorganisms.[2]

β-Homomethionine, by contrast, is produced through multi-step organic synthesis and is typically supplied with protecting groups (e.g., Boc or Fmoc) for direct use in solid-phase peptide synthesis.

Section 2: Methodologies for Incorporating β-Homomethionine

The term "incorporation" carries two distinct meanings in this context: the well-established method of chemical incorporation into synthetic peptides and the nascent, highly experimental field of ribosomal incorporation into proteins.

Chemical Incorporation: Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of β-homomethionine is its use as a building block in SPPS. This technique allows for the precise, stepwise assembly of a peptide chain on an insoluble resin support.[3][4]

Causality of Choice: Why incorporate a β-amino acid?

-

Proteolytic Resistance: The altered backbone geometry makes the peptide bond adjacent to a β-amino acid a poor substrate for proteases, which have evolved to recognize α-peptide bonds. This dramatically increases the in vivo half-life of peptide therapeutics.[2][5]

-

Structural Constraint: The additional backbone carbon allows β-peptides to fold into unique and highly stable secondary structures, such as the 12-helix, 14-helix, and various turns and sheets, which are inaccessible to α-peptides.[5][6] This conformational rigidity can pre-organize a peptide into its bioactive shape, enhancing binding affinity and specificity for its target.[7][8]

Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines the general cycle for incorporating an N-α-Fmoc-protected β-homomethionine residue into a growing peptide chain.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected α- and β-amino acids (e.g., Fmoc-L-β-homomethionine)

-

Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Activator Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Workflow:

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once. This exposes the free amine on the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling: In a separate vial, dissolve the incoming Fmoc-β-homomethionine (3 eq.), HBTU (2.95 eq.), and DIEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours. For sterically hindered couplings, longer times or a second coupling may be required.[3]

-